molecular formula C22H21N3O3S2 B2367753 N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide CAS No. 313373-94-3

N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide

Cat. No.: B2367753
CAS No.: 313373-94-3
M. Wt: 439.55
InChI Key: LRZLAIFFEOEJNG-UHFFFAOYSA-N
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Description

N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide and its derivatives have been explored for their pharmacological properties. A study by Rana et al. (2008) involved the synthesis of various 1,3-benzothiazol-2-yl benzamides, which were evaluated for anticonvulsant, neurotoxicity, and CNS depressant properties. These compounds showed promising results in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) screen, indicating their potential in treating convulsive disorders without causing neurotoxicity or liver toxicity (Rana et al., 2008).

Cardiac Electrophysiological Activity

Another research dimension involves the synthesis and study of cardiac electrophysiological activities. Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating potency in the in vitro Purkinje fiber assay. These compounds were comparable to sematilide, a class III agent in clinical trials, indicating their relevance in developing new treatments for arrhythmias (Morgan et al., 1990).

Cytotoxicity, Antimicrobial, and Psychotropic Activity

Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds exhibited a range of biological activities including psychotropic effects, anti-inflammatory properties, selective cytotoxic effects against tumor cell lines, and antimicrobial action. This study provides a comprehensive view of the multifaceted biological activities of such compounds (Zablotskaya et al., 2013).

Antimicrobial and Antifungal Evaluation

Senthilkumar et al. (2021) conducted a study on N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, focusing on its antimicrobial and antifungal properties. The compound exhibited significant activity against various bacterial and fungal strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a treatment for infectious diseases (Senthilkumar, Umarani, & Satheesh, 2021).

Photophysical Characteristics

The study of photophysical properties of related compounds has also been a subject of interest. Padalkar et al. (2011) synthesized benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, analyzing their absorption-emission properties in different solvent polarities. These findings are significant for the development of new fluorescent materials for various applications (Padalkar et al., 2011).

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-3-25(4-2)30(27,28)17-12-9-16(10-13-17)21(26)24-22-23-19-14-11-15-7-5-6-8-18(15)20(19)29-22/h5-14H,3-4H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZLAIFFEOEJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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